OC(=O)c1cc(Cl)cc(c1Cl)N+=O
. The InChI key for this compound is AUAXYMOBWXOEQD-UHFFFAOYSA-N
.
2,5-Dichloro-3-nitrobenzoic acid is primarily synthesized through the nitration of 2,5-dichlorobenzoic acid. [] The conventional method involves dissolving 2,5-dichlorobenzoic acid in a concentrated sulfuric acid solution (95-98%). [] A nitrating mixture, typically comprising 33% nitric acid and 67% sulfuric acid, is then added to the reaction vessel. [] After the reaction, the crude product is obtained by precipitating it in water. []
This traditional method suffers from drawbacks, including the requirement for large volumes of sulfuric acid due to the limited solubility of the final product. [] The water formed during the reaction further reduces the solvent effectiveness. [] Improved synthesis methods aim to overcome these limitations. One such approach involves conducting the reaction in a mixture of nitric acid and an organic solvent like dichloromethane or chloroform. []
The provided papers primarily discuss the synthesis of 2,5-Dichloro-3-nitrobenzoic acid. [] Limited information on other chemical reactions involving this compound is available. It is known to undergo reactions typical of aromatic carboxylic acids and nitro compounds, such as esterification, amidation, and reduction of the nitro group.
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 802590-64-3
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: